molecular formula C21H11ClN2O3 B2856244 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-23-2

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Cat. No. B2856244
CAS RN: 892757-23-2
M. Wt: 374.78
InChI Key: XQOIXSDQDGHNSV-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a benzo[f]chromen-3-one group, which is a type of chromene, a class of chemical compounds consisting of a benzene ring fused with a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” can be inferred from its name. The 1,2,4-oxadiazole ring is attached to the 3-position of the benzo[f]chromen-3-one group. The 4-chlorophenyl group is attached to the 3-position of the 1,2,4-oxadiazole ring .

Scientific Research Applications

Antibacterial Activity

The oxadiazole moiety present in the compound has been associated with significant antibacterial properties. Research indicates that derivatives of oxadiazole, such as the one , have shown activity against Salmonella typhi , the causative agent of typhoid fever . This suggests potential for the compound to be developed into antibacterial agents, particularly targeting drug-resistant strains of bacteria.

Anti-inflammatory Properties

Oxadiazoles are known to possess anti-inflammatory effects. The specific structure of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for chronic inflammatory diseases .

Anticancer Potential

Compounds with oxadiazole structures have been reported to exhibit anticancer activities. The unique combination of oxadiazole and benzo[f]chromen-3-one in this compound may offer a new avenue for cancer research, possibly leading to the development of novel chemotherapeutic agents .

Anticonvulsant Applications

The oxadiazole derivatives have been studied for their anticonvulsant activities. Given the structural complexity of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one , it could be a candidate for creating new anticonvulsant medications for treating epilepsy and other seizure disorders .

High-Energy Materials

Oxadiazoles have been utilized as high-energy materials due to their energetic behavior. The compound could be investigated for its potential as an energetic core in material sciences, contributing to the development of high-performance materials .

Sedative-Hypnotic Effects

Research on similar compounds has indicated potential sedative-hypnotic activities. This compound could be explored for its effectiveness in inducing sleep or sedation, which might be beneficial in the treatment of insomnia or as a pre-anesthetic medication .

Future Directions

The future directions for research on “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, these compounds could be evaluated for their potential as antimicrobial agents, especially considering the increasing problem of antibiotic resistance . Additionally, their synthesis methods could be optimized to increase yield and reduce environmental impact .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClN2O3/c22-14-8-5-13(6-9-14)19-23-20(27-24-19)17-11-16-15-4-2-1-3-12(15)7-10-18(16)26-21(17)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOIXSDQDGHNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

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